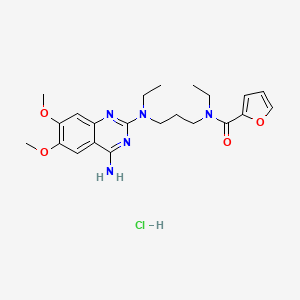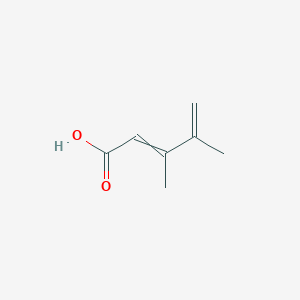![molecular formula C5H12O2S B14498754 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol CAS No. 64743-40-4](/img/structure/B14498754.png)
1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol is an organic compound with the molecular formula C5H12O2S It is a thioether alcohol, characterized by the presence of both a thioether (sulfanyl) group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol can be synthesized through several methods. One common route involves the reaction of 2-methoxyethanethiol with ethylene oxide under basic conditions. The reaction proceeds as follows:
CH3OCH2CH2SH+CH2CH2O→CH3OCH2CH2SCH2CH2OH
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is carried out at elevated temperatures and pressures to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides and sulfones. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide.
Reduction: The hydroxyl group can be reduced to form the corresponding ether.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethers.
Substitution: Alkyl halides.
Scientific Research Applications
1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates, which can interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 2-[(2-Methoxyethyl)sulfanyl]ethan-1-ol
- 1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethane
- 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride
Comparison: 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol is unique due to the presence of both a thioether and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications.
Properties
CAS No. |
64743-40-4 |
|---|---|
Molecular Formula |
C5H12O2S |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
1-(2-methoxyethylsulfanyl)ethanol |
InChI |
InChI=1S/C5H12O2S/c1-5(6)8-4-3-7-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
APJFTFLKPOGWAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)SCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)






methyl}benzene](/img/structure/B14498725.png)






